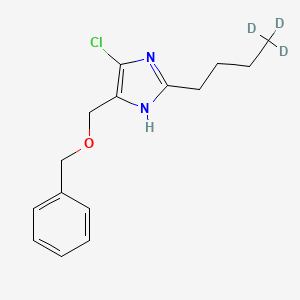

2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole is a deuterated compound used primarily in scientific research. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen. This substitution is useful in various research applications, including metabolic studies, environmental analysis, and clinical diagnostics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving a suitable precursor.

Introduction of the Butyl and Chloro Groups: The butyl and chloro groups are introduced through alkylation and chlorination reactions, respectively.

Incorporation of the Benzyloxymethyl Group: The benzyloxymethyl group is added via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of automated reactors .

Analyse Des Réactions Chimiques

Types of Reactions

2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution can result in various substituted imidazole derivatives.

Applications De Recherche Scientifique

2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.

Medicine: Utilized in clinical diagnostics for imaging and diagnostic purposes, including positron emission tomography (PET) scans.

Industry: Applied in environmental analysis to detect pollutants and in quality control processes

Mécanisme D'action

The mechanism of action of 2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies. The compound can bind to enzymes and receptors, influencing their activity and providing insights into biochemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde: Similar structure but lacks the benzyloxymethyl group and deuterium atoms.

2-Butyl-4-chloro-1H-imidazole: Lacks the benzyloxymethyl group and deuterium atoms.

Uniqueness

2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole is unique due to its deuterium labeling, which enhances its stability and allows for detailed metabolic studies. The presence of the benzyloxymethyl group also provides additional functional versatility compared to similar compounds .

Activité Biologique

2-Butyl-d3-4-chloro-5-benzyloxymethyl-1H-imidazole is a deuterated imidazole derivative that has garnered attention in scientific research due to its unique structural features and potential biological activities. This compound, characterized by the presence of deuterium, enhances its stability and allows for precise tracking in various biological studies. Its applications span across chemistry, biology, and medicine, particularly in metabolic studies and clinical diagnostics.

The molecular formula of this compound is C15H16D3ClN2O, with a molecular weight of 281.80 g/mol. The presence of the benzyloxymethyl group adds functional versatility, making it a valuable compound for various applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The deuterium atoms provide stability during metabolic processes, allowing researchers to trace biochemical pathways effectively. It has been observed that this compound can influence enzyme activity and receptor binding, which are critical for understanding its role in biological systems.

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of imidazole derivatives, including this compound. Research indicates that imidazole compounds can inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation:

- In vitro Studies : Compounds similar to this compound have shown low nanomolar IC50 values against various cancer cell lines, indicating potent anticancer activity. For instance, other imidazoles tested against the NCI 60 cell line panel displayed significant tumor growth inhibition in xenograft models .

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Compound 11 | 27.42 | SW480 |

| Compound 11 | 23.12 | HCT116 |

| Compound 11 | 33.14 | Caco-2 |

Metabolic Studies

The stable isotope labeling provided by deuterium allows for detailed metabolic tracing studies. This capability is crucial for understanding metabolic flux and pathways in various biological systems. The compound's design facilitates its use in nuclear magnetic resonance (NMR) spectroscopy as a reference standard for studying reaction mechanisms.

Study on Anticancer Activity

In a study examining the effects of imidazole derivatives on cancer cells, a related compound showed promising results:

- Model : A375 melanoma xenograft model.

- Dosage : Intraperitoneal injection at 30 mg/kg/day.

- Outcome : Achieved a tumor growth inhibition rate of approximately 90.6% over a treatment period .

This highlights the potential application of similar compounds like this compound in therapeutic settings.

Propriétés

IUPAC Name |

4-chloro-5-(phenylmethoxymethyl)-2-(4,4,4-trideuteriobutyl)-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O/c1-2-3-9-14-17-13(15(16)18-14)11-19-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,17,18)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRFBRRGRCRQCZ-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1)COCC2=CC=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCC1=NC(=C(N1)COCC2=CC=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.